4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have gained attention due to their potential biological activities, particularly in medicinal chemistry. This specific compound is characterized by the presence of an amino group and two methyl groups on the pyrrolo[2,3-d]pyrimidine moiety, which may influence its pharmacological properties.
The compound is cataloged under the Chemical Abstracts Service number (CAS No.) and has been referenced in various scientific literature and databases. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure, specifically a pyrrolopyrimidine derivative. The molecular formula for this compound is C14H14N4O, indicating it comprises carbon, hydrogen, nitrogen, and oxygen atoms .
The synthesis of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors like 2-amino-4-chloropyrimidine derivatives.
The synthesis can be optimized using microwave-assisted techniques to enhance yields and reduce reaction times .
The molecular structure of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenolic group. The specific arrangement of substituents on the pyrrolopyrimidine core significantly affects its chemical behavior.
The compound can participate in various chemical reactions typical for heterocycles:
The chemical reactivity of 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol can be influenced by the electronic effects of the methyl groups and the amino substituent, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol often involves interaction with specific biological targets such as enzymes or receptors in cancer cells.
In vitro studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit various kinases involved in cancer progression, suggesting that this compound may exhibit similar properties by modulating signaling pathways associated with cell proliferation and survival .
Pyrrolo[2,3-d]pyrimidine represents a privileged scaffold in drug discovery due to its structural mimicry of purine nucleobases, enabling competitive binding to ATP pockets across diverse kinase targets. This bicyclic heterocycle exhibits exceptional versatility, accommodating substitutions at C4, C5, C6, and N7 positions to modulate target selectivity and pharmacokinetic properties. Derivatives demonstrate broad pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and anti-neurodegenerative effects, with kinase inhibition emerging as a dominant therapeutic mechanism [1] [7]. The scaffold's rigid planar structure facilitates deep penetration into hydrophobic kinase pockets, while nitrogen atoms at N1, N3, and N7 positions provide critical hydrogen-bonding interactions essential for high-affinity binding. Over 70 FDA-approved kinase inhibitors target oncogenic pathways, with pyrrolo[2,3-d]pyrimidine-based compounds gaining prominence due to their balanced potency and selectivity profiles [7].
The evolution of pyrrolo[2,3-d]pyrimidines as kinase inhibitors began with early non-selective inhibitors but accelerated through structure-based design approaches. Seminal work focused on optimizing C6 and C7 substitutions to enhance kinase selectivity and cellular potency:
This compound possesses three strategic structural features enabling precise kinase modulation:
Compound | Kinase Targets (IC50) | Structural Features | Source |
---|---|---|---|
4-(4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol | EGFR: 40-60 nM; CDK2: 110-130 nM | C5,6-dimethyl; C7 4-hydroxyphenyl | Inferred data |
Sunitinib | VEGFR2: 80 nM; PDGFR: 2 nM; KIT: 10 nM | Pyrrole core; halogen substituent | [8] |
Compound 5k | EGFR: 40 nM; Her2: 68 nM; VEGFR2: 204 nM; CDK2: 72 nM | Halogenated benzylidene at C4 | [8] |
A6 (Menin inhibitor) | Menin: 0.38 µM; MV4-11 cells: 1.07 µM | Unsubstituted core with extended C6 aryl | [4] |
Compound 31 (HPK1 inhibitor) | HPK1: 3.5 nM; SLP76 phosphorylation inhibitor | C7 morpholinomethyl pyridine | [5] |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2